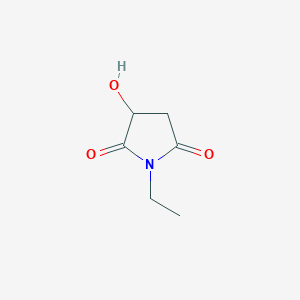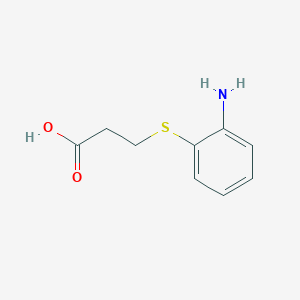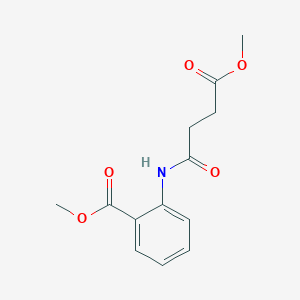![molecular formula C6H10OS B1605391 2-[(Methylsulfanyl)methyl]but-2-enal CAS No. 40878-72-6](/img/structure/B1605391.png)
2-[(Methylsulfanyl)methyl]but-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Methylsulfanyl)methyl]but-2-enal is an organic compound with the molecular formula C6H10OS It is characterized by the presence of a methylsulfanyl group attached to a but-2-enal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylsulfanyl)methyl]but-2-enal typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable aldehyde with a methylsulfanyl-containing reagent. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Methylsulfanyl)methyl]but-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted but-2-enal derivatives.
Aplicaciones Científicas De Investigación
2-[(Methylsulfanyl)methyl]but-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Methylsulfanyl)methyl]but-2-enal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. These interactions can influence cellular processes and biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Methylthio)methyl]but-2-enal
- 2-[(Ethylsulfanyl)methyl]but-2-enal
- 2-[(Propylsulfanyl)methyl]but-2-enal
Uniqueness
2-[(Methylsulfanyl)methyl]but-2-enal is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
40878-72-6 |
|---|---|
Fórmula molecular |
C6H10OS |
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
(Z)-2-(methylsulfanylmethyl)but-2-enal |
InChI |
InChI=1S/C6H10OS/c1-3-6(4-7)5-8-2/h3-4H,5H2,1-2H3/b6-3- |
Clave InChI |
IBSLHWQWKUNIJE-UTCJRWHESA-N |
SMILES |
CC=C(CSC)C=O |
SMILES isomérico |
C/C=C(\CSC)/C=O |
SMILES canónico |
CC=C(CSC)C=O |
Densidad |
0.982-0.987 |
Descripción física |
slightly yellow liquid with odour of burnt matches, cooked cabbage, or roasted onion |
Pictogramas |
Flammable; Irritant |
Solubilidad |
insoluble in water; soluble in fats |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1605309.png)













